3-Cyclopropoxy-4-isopropylbenzenesulfonamide
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Overview
Description
3-Cyclopropoxy-4-isopropylbenzenesulfonamide is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.33 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-isopropylbenzenesulfonamide typically involves the reaction of 3-cyclopropoxy-4-isopropylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-isopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Cyclopropoxy-4-isopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in microorganisms. This inhibition leads to the disruption of folic acid synthesis, ultimately resulting in the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-3-isopropylbenzenesulfonamide: Similar in structure but with different positional isomers.
Other Sulfonamides: Compounds such as sulfamethoxazole and sulfadiazine share similar sulfonamide functional groups but differ in their overall structure and specific applications.
Uniqueness
3-Cyclopropoxy-4-isopropylbenzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-8(2)11-6-5-10(17(13,14)15)7-12(11)16-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,13,14,15) |
InChI Key |
JHRHWWLAPWWGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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